molecular formula C15H12ClIN2O3 B13897997 Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate

Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate

Cat. No.: B13897997
M. Wt: 430.62 g/mol
InChI Key: KEDOKEOJKJDNMG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, iodo, and pyridinylacetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The final step involves the acylation of the benzoate with 2-pyridin-4-ylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The pyridinylacetyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.

Scientific Research Applications

Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the iodo substituent.

    Methyl 5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the chloro substituent.

    Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate: Pyridinyl group is in a different position.

Uniqueness

The presence of both chloro and iodo substituents, along with the pyridinylacetyl group, makes Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate unique. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClIN2O3

Molecular Weight

430.62 g/mol

IUPAC Name

methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-7-12(17)11(16)8-13(10)19-14(20)6-9-2-4-18-5-3-9/h2-5,7-8H,6H2,1H3,(H,19,20)

InChI Key

KEDOKEOJKJDNMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=NC=C2)Cl)I

Origin of Product

United States

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